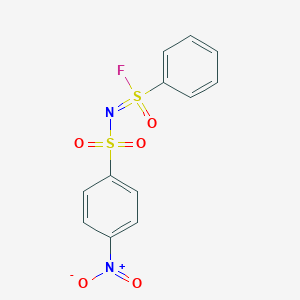
N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride is a chemical compound known for its unique structural properties and reactivity It features a sulfonyl fluoride group attached to a benzenesulfonimidoyl moiety, which is further substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride typically involves the reaction of 4-nitrobenzenesulfonyl chloride with benzenesulfonamide in the presence of a base, followed by fluorination. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reaction conditions often involve mild bases and solvents like dichloromethane.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Oxidation can lead to sulfone or sulfoxide derivatives.
Scientific Research Applications
N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition. This interaction is particularly significant in the inhibition of serine proteases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzenesulfonyl fluoride
- Benzenesulfonyl fluoride
- p-Toluenesulfonyl fluoride
- 4-Methoxybenzenesulfonyl fluoride
Uniqueness
N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride is unique due to the presence of both a nitrophenyl group and a sulfonimidoyl fluoride moiety. This combination imparts distinct reactivity and potential for diverse applications compared to other sulfonyl fluoride compounds.
Properties
Molecular Formula |
C12H9FN2O5S2 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-(fluoro-oxo-phenyl-λ6-sulfanylidene)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H9FN2O5S2/c13-21(18,11-4-2-1-3-5-11)14-22(19,20)12-8-6-10(7-9-12)15(16)17/h1-9H |
InChI Key |
LWCRVZBHOWSARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















